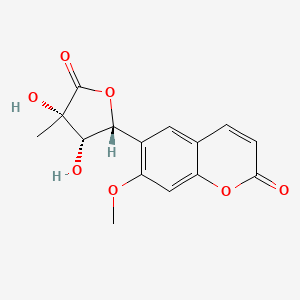
Hydramicromelin D
Descripción general
Descripción
Hydramicromelin D is a naturally occurring prenylated coumarin isolated from the twigs of the plant Micromelum integerrimum . It belongs to the coumarin family, which is known for its diverse biological activities. The chemical structure of this compound is characterized by a chromen-2-one core with a methoxy group at position 7 and a dihydroxy-4-methyl-5-oxooxolan-2-yl group at position 6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydramicromelin D is primarily obtained through the extraction and isolation from natural sources, specifically the twigs of Micromelum integerrimum . The isolation process involves several steps, including solvent extraction, chromatographic separation, and spectroscopic analysis to confirm the structure .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is mainly produced in small quantities for research purposes through natural extraction methods .
Análisis De Reacciones Químicas
Types of Reactions: Hydramicromelin D undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the oxolan ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted coumarin derivatives .
Aplicaciones Científicas De Investigación
Hydramicromelin D has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Hydramicromelin D involves several molecular targets and pathways:
Cardiac Ischemia-Reperfusion Injury: this compound activates the PI3K/AKT/PGC-1α signaling pathway, which helps ameliorate cardiac damage.
Cisplatin Sensitivity: It downregulates ATP-binding cassette transporters, enhancing the sensitivity of cisplatin-resistant osteosarcoma cells to the drug.
Oxygen Glucose Deprivation/Reperfusion Injury: this compound inhibits NOX4-mediated NLRP3 inflammasome activation, protecting cortical neurons in rats.
Comparación Con Compuestos Similares
Hydramicromelin D can be compared with other similar compounds, such as:
Hydramicromelin B: Another prenylated coumarin with similar biological activities.
Micromelin: A coumarin derivative with a slightly different structure and biological properties.
Xanthyletin: A coumarin with notable antimicrobial and antioxidant activities.
Luvangetin: Known for its anti-inflammatory and anticancer properties.
Propiedades
IUPAC Name |
6-[(2R,3S,4S)-3,4-dihydroxy-4-methyl-5-oxooxolan-2-yl]-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-15(19)13(17)12(22-14(15)18)8-5-7-3-4-11(16)21-9(7)6-10(8)20-2/h3-6,12-13,17,19H,1-2H3/t12-,13+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUHWPFITUMCFA-IPYPFGDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]([C@H](OC1=O)C2=C(C=C3C(=C2)C=CC(=O)O3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



